molecular formula C12H11NO2 B1376011 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1432681-39-4

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1376011
CAS No.: 1432681-39-4
M. Wt: 201.22 g/mol
InChI Key: RQOKINGODIOQSN-UHFFFAOYSA-N
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Description

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CTN) is a chemical compound that belongs to the class of naphthalene derivatives. It is a bicyclic hydrocarbon and a constituent of petroleum and coal tar .


Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic nitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol .

Scientific Research Applications

1. Synthesis and Evaluation in Cancer Research

A key application of tetrahydronaphthalene derivatives involves their synthesis for evaluating potential cancer inhibitory properties. Pinto et al. (2011) explored the synthesis of tetrahydronaphthalene lignan esters via intramolecular cyclization, leading to compounds that showed growth inhibition of various cancer cell lines, including breast, lung, and central nervous system cancers (Pinto et al., 2011).

2. Synthesis of Biological Active Compounds

Göksu et al. (2006) and Göksu et al. (2003) presented alternative syntheses of biologically active compounds, including 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol and 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, from related naphthalene derivatives. These syntheses contribute to the development of pharmacologically relevant compounds (Göksu et al., 2006), (Göksu et al., 2003).

3. Dye Synthesis and Electrochemical Investigation

Pietrzak and Bajorek (2013) explored the synthesis of novel dyes based on the 5-phenyl-1,2,3,4-tetrahydronaphthalene skeleton, contributing to the field of dyes and pigments. Their work highlights the versatility of tetrahydronaphthalene derivatives in synthesizing compounds with potential applications in materials science (Pietrzak & Bajorek, 2013).

4. Development of Tachykinin Receptor Antagonists

Ashworth et al. (2003) discussed the synthesis of 3-cyano-1-naphthalenecarboxylic acid, a key intermediate in the manufacture of tachykinin receptor antagonists. This work demonstrates the relevance of tetrahydronaphthalene derivatives in the development of therapeutic agents (Ashworth et al., 2003).

5. Synthesis and Biological Evaluation of Thio Benzoic Acid Derivatives

Chaitramallu et al. (2017) synthesized a series of thio benzoic acid derivatives from tetrahydronaphthalene-related compounds, highlighting their biological activity. This study shows the potential of these compounds in biomedical applications (Chaitramallu et al., 2017).

Mechanism of Action

Mode of Action:

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: is synthesized via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source . This suggests that the compound may undergo redox reactions and form covalent bonds with cellular components.

Biochemical Analysis

Biochemical Properties

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between this compound and these biomolecules can lead to changes in the biochemical pathways, influencing the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, this compound can impact cell proliferation and apoptosis, thereby affecting cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, the long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can influence the overall metabolic flux and alter the levels of key metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Additionally, its presence in the endoplasmic reticulum can influence protein folding and secretion processes.

Properties

IUPAC Name

2-cyano-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-8-12(11(14)15)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOKINGODIOQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195874
Record name 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-39-4
Record name 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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